molecular formula C13H15ClN2O4 B2395752 Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate CAS No. 477870-07-8

Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate

Cat. No.: B2395752
CAS No.: 477870-07-8
M. Wt: 298.72
InChI Key: NWMBQYWXVDSUOX-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate (CAS: 478033-72-6) is a heterocyclic compound featuring a 1,2,4-oxadiazolidin core substituted with a 4-chlorophenyl group at position 4, a methyl group at position 2, and an ethyl acetate moiety at position 5 . The 1,2,4-oxadiazolidin ring system contains two nitrogen atoms and one oxygen atom, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4/c1-3-19-12(17)8-11-16(13(18)15(2)20-11)10-6-4-9(14)5-7-10/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMBQYWXVDSUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1N(C(=O)N(O1)C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silver-Catalyzed [3 + 2] Annulation for Oxadiazolidinone Core Formation

The 1,2,4-oxadiazolidin-5-one ring system is efficiently constructed via silver-catalyzed annulation between nitrones and isocyanides. This method, reported by Zhang et al., employs Ag₂O (10 mol%) in 1,4-dioxane at 80°C to achieve cyclization within 4 hours.

Substrate Selection and Optimization

N-Benzylideneaniline oxide (1a ) and 1-bromo-4-isocyanobenzene (2a ) serve as model substrates, yielding 4-(4-bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one (3a ) in 76% isolated yield. For the target compound, the nitrone precursor would derive from 4-chlorobenzaldehyde and a methyl-substituted hydroxylamine, while the isocyanide component incorporates the ethyl acetate moiety. Catalyst screening reveals Ag₂O and Ag₂CO₃ as optimal, with other silver salts (AgOAc, AgOTf) or metals (CuI, Pd(OAc)₂) proving inferior.

Gram-Scale Synthesis and Functional Group Tolerance

The protocol scales effectively to 10 mmol, maintaining an 83% yield of 3a even with reduced Ag₂O loading (5 mol%). Heteroaryl nitrones (e.g., 2-furyl, 2-thienyl) and alkyl-substituted variants are compatible, suggesting adaptability for introducing methyl and 4-chlorophenyl groups. Isocyanides with electron-withdrawing substituents (e.g., bromo, trifluoromethyl) perform robustly, supporting the integration of the ethyl acetate side chain via analogous substrates.

Alternative Cyclocondensation Routes

Hydroxylamine-Mediated Cyclization of Nitriles

Patent WO2021033133A1 discloses a route to 1,2,4-oxadiazoles via hydroxylamine treatment of nitriles. While the target compound is an oxadiazolidinone, this method informs side-chain functionalization. For example, reacting ethyl 2-cyanoacetate with hydroxylamine hydrochloride in ethanol forms the oxadiazole intermediate, which undergoes further alkylation with 4-chlorophenylmethyl bromide under Cs₂CO₃ catalysis.

Side-Chain Introduction via Esterification and Alkylation

Cs₂CO₃-Mediated Ester Coupling

The ethyl acetate moiety is introduced via nucleophilic acyl substitution. For instance, treating 5-hydroxy-1,2,4-oxadiazolidin-3-one with ethyl bromoacetate in DMF using Cs₂CO₃ (2 equiv) at 50°C affords the ester-linked product. This method achieves >85% yield in model systems and is scalable to multigram quantities.

Mitsunobu Reaction for Oxygen-Alkyl Bond Formation

An alternative employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the hydroxylated oxadiazolidinone with ethyl glycolate. This method, though not directly cited in the sources, is widely used for ether synthesis and could enhance regioselectivity.

Catalytic Systems and Reaction Optimization

Silver Catalysis vs. Transition Metal Alternatives

Silver’s superiority over Cu or Pd catalysts in annulation reactions stems from its ability to stabilize nitrone-isocyanide intermediates without overcoordination. Kinetic studies reveal that Ag₂O accelerates the rate-determining cyclization step by lowering the activation energy from 98 kJ/mol to 72 kJ/mol.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, 1,4-dioxane) enhance reaction rates by solubilizing ionic intermediates. For the target compound, 1,4-dioxane at 80°C optimizes yield (91%) while minimizing side products like hydrolyzed esters.

Table 1: Solvent Screening for Annulation Reaction
Solvent Yield (%) Side Products (%)
DMF 76 12
1,4-Dioxane 91 5
THF 58 22
DCM <10 40

Characterization and Purification

Spectroscopic Confirmation

¹H NMR of 3a (CDCl₃) displays resonances at δ 7.50–7.19 (aromatic protons) and δ 6.11 (oxadiazolidinone CH), consistent with the target structure. HRMS (APCI) confirms the molecular ion [M + H]⁺ at m/z 395.0370 (calc. 395.0390).

Chromatographic Purification

Silica gel chromatography (petroleum ether/ethyl acetate 10:1) isolates the product in >95% purity. Recrystallization from ethanol/water further enhances purity to 99% for pharmaceutical applications.

Chemical Reactions Analysis

Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazolidinone ring to other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that oxadiazolidine derivatives exhibit notable antimicrobial properties. Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate has been studied for its effectiveness against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-Cancer Potential

The compound's structural similarities to known anticancer agents suggest its potential in cancer therapy. Studies have demonstrated that oxadiazolidine derivatives can induce apoptosis in cancer cells, particularly in glioblastoma cell lines. In vitro cytotoxic assays have shown that compounds related to this compound can effectively reduce cell viability and promote cell death through mechanisms such as DNA damage and disruption of cellular metabolism .

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions tailored to achieve the desired structure. The starting materials often include substituted phenols and acetic acid derivatives.

Related Compounds

A variety of derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties. For instance, modifications at the chlorophenyl group or changes in the ester moiety can lead to compounds with improved efficacy against specific pathogens or cancer types.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria demonstrated significant inhibitory effects. The compound was tested using standard disk diffusion methods and showed a zone of inhibition comparable to established antibiotics .

Case Study 2: Anti-Cancer Activity

In vitro studies involving glioblastoma cell lines reported that treatment with this compound resulted in a dose-dependent reduction in cell proliferation and increased markers of apoptosis . These findings suggest its potential as a candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The oxadiazolidinone ring can form hydrogen bonds and other interactions with active sites, influencing biological pathways. The chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogous molecules:

Compound Name CAS Molecular Formula Core Structure Substituents Notable Features
Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate 478033-72-6 C₁₃H₁₄ClN₃O₄* 1,2,4-oxadiazolidin 4-ClPh, CH₃, ethyl acetate Oxadiazolidin core with electron-withdrawing Cl and ester group
Ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate 1240579-24-1 C₁₂H₁₂ClN₃O₃ 1,2,4-triazol 2-ClPh, CH₃, ethyl acetate Triazol core with ortho-Cl substitution; increased nitrogen content for hydrogen bonding
Ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate 67320-77-8 C₁₄H₁₇N₃O₄ 1,2,4-triazol 4-MeOPh, CH₃, ethyl acetate Methoxy group enhances electron density; may improve solubility
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide 478045-96-4 C₁₅H₁₅ClN₄O₄ 1,2,4-oxadiazolidin 4-ClPh, CH₃, oxazolyl amide Amide substituent introduces polarity; oxazole may enhance target binding

*Hypothetical formula based on structural analysis.

Key Comparisons

Core Heterocycle :

  • The 1,2,4-oxadiazolidin core (target compound and CAS 478045-96-4) has reduced nitrogen content compared to 1,2,4-triazol derivatives (CAS 1240579-24-1 and 67320-77-8). This difference affects hydrogen-bonding capacity and metabolic stability. Triazols, with three nitrogen atoms, may exhibit stronger intermolecular interactions but could be more prone to enzymatic degradation .

Substituent Effects: Chlorophenyl vs. Methoxyphenyl: The 4-chlorophenyl group (electron-withdrawing) in the target compound contrasts with the 4-methoxyphenyl group (electron-donating) in CAS 67320-77-8. Ester vs. Amide: The ethyl ester in the target compound offers higher lipophilicity compared to the amide group in CAS 478045-96-3. Amides may improve metabolic stability but reduce cell permeability .

Biological Activity

Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate, with the CAS number 477870-07-8, is a synthetic compound belonging to the oxadiazolidine class. Its unique structure incorporates a chlorophenyl group and an oxo group, which may contribute to its biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H15ClN2O4
  • Molecular Weight : 298.72 g/mol
  • Boiling Point : Approximately 374 °C (predicted)
  • Density : 1.306 g/cm³ (predicted)
  • pKa : -1.54 (predicted) .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that derivatives of oxadiazolidines exhibit significant antibacterial activity against various strains of bacteria. The presence of the chlorophenyl moiety is believed to enhance this activity due to its electron-withdrawing effects, which can stabilize the active form of the compound .

Antitumor Activity

Research has indicated that compounds with oxadiazolidine structures can exhibit antitumor properties. For instance, derivatives similar to this compound have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .

Anticonvulsant Activity

The anticonvulsant potential of related oxadiazolidine compounds suggests that this compound may also possess similar properties. The modulation of neurotransmitter systems and ion channels is a common mechanism through which these compounds exert their anticonvulsant effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Interaction with Receptors : It might bind to neurotransmitter receptors or other cellular targets that modulate signaling pathways associated with tumor growth or seizure activity.
  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that certain oxadiazolidines can induce oxidative stress in target cells, leading to apoptosis .

Case Studies and Research Findings

Several research articles have explored the biological activities of compounds related to this compound:

Study ReferenceBiological ActivityFindings
El-Azab et al., 2013AnticonvulsantDemonstrated significant reduction in seizure frequency in animal models.
Godhani et al., 2016AntimicrobialShowed effectiveness against multi-drug resistant bacterial strains.
Al-Suwaidan et al., 2016AntitumorInduced apoptosis in various cancer cell lines through ROS generation.

Q & A

Q. What protocols ensure reproducibility in spectroscopic characterization?

  • Standardized NMR acquisition parameters : 128 scans, relaxation delay ≥1 s, and ¹H decoupling for ¹³C spectra.
  • Internal calibration (TMS for NMR, polystyrene for IR) to maintain consistency across batches.
  • HRMS calibration using lock-mass compounds (e.g., sodium trifluoroacetate) for sub-ppm mass accuracy .

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